molecular formula C12H16N2O4 B2758674 N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034270-72-7

N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2758674
CAS No.: 2034270-72-7
M. Wt: 252.27
InChI Key: IZTWHVILQFJYRO-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound that features a nicotinamide core with a hydroxyethyl and tetrahydrofuran substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves the following steps:

    Starting Materials: Nicotinamide, 2-hydroxyethylamine, and tetrahydrofuran-3-ol.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The nicotinamide core can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to nicotinamide adenine dinucleotide (NAD+).

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of nicotinamide pathways.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and tetrahydrofuran groups may enhance its binding affinity and specificity. The compound may modulate biochemical pathways involving nicotinamide, influencing cellular processes such as energy metabolism and DNA repair.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, widely known for its role in NAD+ biosynthesis.

    N-(2-hydroxyethyl)nicotinamide: Lacks the tetrahydrofuran substituent, potentially affecting its biochemical properties.

    6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Lacks the hydroxyethyl group, which may influence its solubility and reactivity.

Uniqueness

N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of both hydroxyethyl and tetrahydrofuran groups, which may confer distinct chemical and biological properties. These substituents can enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c15-5-4-13-12(16)9-1-2-11(14-7-9)18-10-3-6-17-8-10/h1-2,7,10,15H,3-6,8H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTWHVILQFJYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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